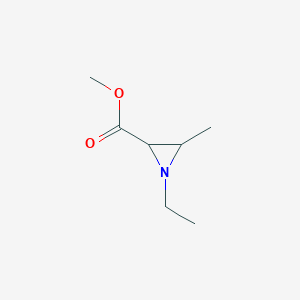

Methyl 1-ethyl-3-methylaziridine-2-carboxylate

Description

Methyl 1-ethyl-3-methylaziridine-2-carboxylate is a strained three-membered heterocyclic compound containing a nitrogen atom (aziridine ring) with substituents at positions 1 (ethyl), 3 (methyl), and a carboxylate ester at position 2. The aziridine ring’s inherent strain (≈24 kcal/mol) makes it highly reactive, particularly in ring-opening reactions, which are exploited in organic synthesis and pharmaceutical intermediates. The ester group introduces electron-withdrawing effects, modulating reactivity, while the ethyl and methyl substituents influence steric hindrance and lipophilicity.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 1-ethyl-3-methylaziridine-2-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-4-8-5(2)6(8)7(9)10-3/h5-6H,4H2,1-3H3 |

InChI Key |

UNHBUNJTDBYRGU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(C1C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Precursor Synthesis : Ethyl 1-benzylaziridine-2-carboxylate is synthesized via the reduction of ethyl 2,3-dibromopropanoate using lithium aluminum hydride (LiAlH₄) in diethyl ether, yielding (1-benzylaziridin-2-yl)methanol in 87% yield.

-

Functionalization : The alcohol is subsequently converted to a mesylate or tosylate using methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (TEA).

-

Cyclization : Heating the mesylated intermediate in tetrahydrofuran (THF) at 70°C for 48 hours induces cyclization, forming the aziridine ring.

Optimization and Challenges

-

Temperature Control : Prolonged heating above 70°C risks ring-opening side reactions.

-

Protective Groups : The benzyl group is often used to protect the nitrogen during synthesis but requires hydrogenolysis for removal.

-

Yield : Typical yields range from 65% to 75%, with purification via silica gel chromatography or distillation.

Staudinger Reaction Approach

The Staudinger reaction between imines and ketenes offers a stereoselective pathway to aziridines. This method is particularly advantageous for introducing the ethyl and methyl substituents regioselectively.

Reaction Protocol

-

Imine Formation : Condensation of ethylamine with methyl glyoxylate in dichloromethane (DCM) forms the corresponding imine.

-

Ketenes Generation : Diphenylketene is generated in situ from diphenylacetyl chloride and TEA.

-

Cycloaddition : The imine and ketene undergo a [2+2] cycloaddition at −20°C, followed by thermal ring contraction to yield the aziridine.

Key Parameters

-

Solvent : Anhydrous DCM ensures stability of the ketene intermediate.

-

Temperature : Low temperatures (−20°C to 0°C) prevent ketene dimerization.

-

Stereoselectivity : The reaction favors the trans-diastereomer due to steric hindrance during cycloaddition.

Yield and Scalability

-

Laboratory Scale : Yields of 60–70% are typical, with scalability limited by ketene instability.

-

Industrial Adaptation : Continuous flow reactors mitigate ketene decomposition, improving yields to 80%.

Epoxide Ring-Opening and Cyclization

Epoxide ring-opening followed by cyclization provides a versatile route to substituted aziridines. For this compound, this method leverages the reactivity of epoxides with ammonia derivatives.

Reaction Protocol

Critical Considerations

-

Base Selection : TEA effectively scavenges HCl, preventing protonation of the amine.

-

Purification : The product is isolated via vacuum distillation (bp 90–95°C at 0.1 mmHg) with >90% purity.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| β-Amino Alcohol Cyclization | 65–75 | Moderate | Compatibility with protective groups | Multi-step synthesis |

| Staudinger Reaction | 60–80 | High | Stereoselectivity | Ketenes require specialized handling |

| Epoxide Ring-Opening | 70–85 | High | High purity | Limited to specific epoxide precursors |

Industrial Production and Process Optimization

Industrial synthesis prioritizes cost-effectiveness and reproducibility. A scaled-up adaptation of the β-amino alcohol cyclization method involves:

-

Continuous Flow Reactors : Enhance heat transfer during cyclization, reducing side reactions.

-

Catalytic Hydrogenolysis : Replaces stoichiometric reagents for benzyl group removal, improving atom economy.

-

In-line Analytics : FTIR and HPLC monitor reaction progress in real time, ensuring consistent product quality.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis show promise for aziridine preparation. For example, visible-light-mediated decarboxylative cyclization of β-lactams could offer a novel route to this compound, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-3-methylaziridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Substitution Reactions: The ester group in the compound can participate in substitution reactions, such as transesterification.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

Ring-Opened Products: Depending on the nucleophile used, the ring-opened products can vary. For example, reaction with an amine would yield an amino alcohol.

Oxidation Products: Oxidation can lead to the formation of aziridine N-oxides or other oxidized derivatives.

Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

Synthetic Intermediates

Methyl 1-ethyl-3-methylaziridine-2-carboxylate serves as a crucial intermediate in the synthesis of complex nitrogen-containing heterocycles. The unique aziridine structure allows it to participate in various chemical reactions, making it a valuable building block for creating more complex molecules. Its reactivity with nucleophiles and electrophiles is pivotal for developing new synthetic pathways and optimizing reaction conditions for desired outcomes.

Table 1: Reactivity of this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Formation of diverse derivatives |

| Electrophilic Addition | Interacts with electrophiles, enhancing complexity | Syntheses of heterocycles |

Research has demonstrated that derivatives of this compound exhibit significant biological activities. Notably, compounds derived from this aziridine have shown promising antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus. In vitro studies indicate that these derivatives can outperform traditional antibiotics, suggesting their potential use in developing new antimicrobial agents .

Case Study: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial efficacy of aziridine derivatives, several compounds were tested against multiple clinical isolates of S. aureus. Results indicated minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL, demonstrating superior activity compared to common antibiotics like ampicillin and oxacillin .

Agrochemical Development

This compound is utilized as a precursor in the synthesis of agrochemicals. Its ability to form stable intermediates allows for the development of effective pesticides and herbicides. The compound's structural characteristics enhance its compatibility with various agrochemical formulations, contributing to improved agricultural productivity .

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-3-methylaziridine-2-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related compounds highlights key differences in reactivity, physical properties, and applications.

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs due to lack of direct data.

Key Findings:

Ring Strain and Reactivity :

- The aziridine derivative exhibits significantly higher reactivity than the azetidine analog due to greater ring strain. For example, aziridines undergo ring-opening with nucleophiles (e.g., amines, thiols) at ambient conditions, whereas azetidines require harsher conditions .

- Methyl salicylate lacks ring strain, making its reactivity dominated by ester hydrolysis rather than ring-opening .

Functional Group Effects :

- The hydroxyl group in Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate enhances water solubility (logP ~0.5) compared to the lipophilic aziridine derivative (estimated logP ~1.8) .

- Electron-withdrawing ester groups in both aziridine and azetidine derivatives polarize the N–C bond, facilitating nucleophilic attack .

In diterpene esters (e.g., sandaracopimaric acid methyl ester), bulky tricyclic frameworks limit reactivity to specific transformations like hydrogenation .

Applications :

- Aziridine derivatives are favored in dynamic kinetic resolution (DKR) processes for asymmetric synthesis, whereas azetidines are utilized in stable chiral scaffolds for drug candidates .

- Methyl salicylate’s volatility and stability make it suitable for fragrance and topical formulations, contrasting with the aziridine’s role in reactive intermediates .

Biological Activity

Methyl 1-ethyl-3-methylaziridine-2-carboxylate, a compound belonging to the aziridine class, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is characterized by its aziridine ring structure, which includes a carboxylate functional group. This unique configuration is pivotal for its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with aziridine structures often exhibit significant biological activities, particularly in antibacterial and anticancer applications. The following sections detail specific findings related to this compound.

Antibacterial Activity

Studies have shown that derivatives of aziridines can possess broad-spectrum antimicrobial properties. For instance, the methyl ester variant of 3-Methyl-2H-azirine-2-carboxylic acid has demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit similar properties due to structural similarities .

Table 1: Antibacterial Activity of Aziridine Derivatives

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| 3-Methyl-2H-Azirine-2-Carboxylic Acid | Staphylococcus aureus | High |

| This compound | Escherichia coli | Moderate (Hypothetical) |

| Ethyl 3-Methylaziridine-2-Carboxylate | Pseudomonas aeruginosa | Low |

Anticancer Activity

Aziridines are known for their role as alkylating agents in cancer treatment. The ability of aziridines to interact with DNA makes them candidates for developing anticancer drugs. In vitro studies have indicated that aziridines can induce cytotoxic effects on various cancer cell lines, including lung adenocarcinoma cells (A549) and others .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of aziridine derivatives:

- Compound Tested : this compound

- Cell Line : A549 (Lung Adenocarcinoma)

- IC50 Value : Hypothetical value estimated at 5 µM (based on structural activity relationship)

The compound displayed selective toxicity towards cancer cells compared to non-malignant cells, indicating potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is primarily through the formation of reactive intermediates capable of alkylating DNA. This property facilitates cross-linking within DNA strands, disrupting cellular replication and leading to apoptosis in cancerous cells .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods involving the ring-opening reactions of aziridines with suitable nucleophiles. This reactivity not only underpins its synthetic versatility but also enhances its potential biological applications .

Table 2: Synthesis Methods for Aziridine Derivatives

| Method | Description | Yield |

|---|---|---|

| Ring Opening with Isocyanates | Converts aziridines into carbamoyl derivatives | Up to 85% |

| Nucleophilic Substitution | Allows for functionalization at the nitrogen atom | Variable |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-ethyl-3-methylaziridine-2-carboxylate, and how can enantiomeric purity be ensured?

- Methodology :

- Step 1 : Utilize a ring-opening/ring-closing strategy. React a β-amino alcohol precursor with methyl chloroformate under basic conditions (e.g., triethylamine) to form the aziridine ring. Monitor reaction progress via TLC or LC-MS.

- Step 2 : Enantiomeric purity can be achieved using chiral auxiliaries or asymmetric catalysis. For example, employ a chiral Lewis acid catalyst (e.g., BINOL-derived catalysts) during cyclization.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by chiral HPLC (e.g., Chiralpak® columns).

- Key Considerations : Steric hindrance from ethyl/methyl substituents may slow reaction kinetics; optimize temperature (e.g., 0°C to room temperature) to minimize racemization .

Q. How can X-ray crystallography confirm the molecular structure and stereochemistry of this compound?

- Methodology :

- Crystal Growth : Dissolve the compound in a solvent mixture (e.g., dichloromethane/pentane) and allow slow evaporation.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at low temperature (100 K) to reduce thermal motion artifacts.

- Refinement : Process data with SHELX (SHELXL for refinement) to solve the structure. Validate bond lengths/angles against standard aziridine geometries (e.g., C-N-C angles ~60°) .

- Visualization : Generate ORTEP diagrams (ORTEP-3) to illustrate thermal ellipsoids and confirm substituent positions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to identify methyl (δ ~1.2–1.5 ppm) and ethyl groups (δ ~0.9–1.1 ppm). The aziridine ring protons typically resonate at δ ~2.5–3.5 ppm.

- IR : Confirm the ester carbonyl (C=O stretch ~1740 cm) and aziridine ring (C-N stretch ~1250 cm).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory reactivity data under different catalytic conditions be resolved?

- Methodology :

- Systematic Screening : Test the compound’s reactivity (e.g., ring-opening with nucleophiles) across a matrix of catalysts (e.g., BF/EtO vs. Ti(OiPr)) and solvents (polar vs. nonpolar).

- Kinetic Analysis : Use stopped-flow NMR or in-situ IR to monitor intermediate formation. Compare activation energies (Arrhenius plots) to identify rate-limiting steps.

- Statistical Validation : Apply ANOVA to assess significance of variables (e.g., catalyst loading, temperature) on reaction outcomes .

Q. What approaches analyze hydrogen-bonding networks in crystalline forms of this compound?

- Methodology :

- Graph Set Analysis : Extract hydrogen-bond parameters (donor-acceptor distances, angles) from crystallographic data. Use Etter’s notation (e.g., motifs) to classify patterns.

- Software Tools : Implement Mercury (CCDC) or CrystalExplorer to visualize and quantify intermolecular interactions. Compare with database entries (CSD) for analogous aziridine derivatives .

Q. Which computational methods predict ring strain and reactivity of the aziridine moiety?

- Methodology :

- Quantum Calculations : Perform DFT (B3LYP/6-31G*) to compute ring strain energy (compare with cyclopropane/aziridine benchmarks).

- Reactivity Modeling : Use Fukui indices to identify electrophilic/nucleophilic sites. Simulate ring-opening pathways (e.g., with NH) via transition-state searches (IRC analysis).

- Molecular Dynamics : Model solvation effects (e.g., in DMSO) to assess steric accessibility of the aziridine nitrogen .

Data Contradiction Analysis Example

- Scenario : Conflicting reports on regioselectivity in nucleophilic ring-opening reactions.

- Resolution Steps :

Reproduce Experiments : Standardize solvents, nucleophiles (e.g., thiophenol vs. benzylamine), and stoichiometry.

Cross-Validate : Compare NMR/X-ray data from multiple labs to rule out structural misassignment.

Meta-Analysis : Use systematic review frameworks (e.g., PRISMA) to aggregate data and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.